molecular formula C18H18F3NO2S B2865188 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2320683-23-4

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B2865188
CAS No.: 2320683-23-4
M. Wt: 369.4
InChI Key: FUWPZFGDUDYZEA-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-3-yl group. The oxane ring is connected via a methylene linker to the benzamide core, which is further substituted with a trifluoromethyl group at the 3-position. This compound combines aromatic, heterocyclic, and fluorinated motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO2S/c19-18(20,21)14-3-1-2-13(10-14)16(23)22-12-17(5-7-24-8-6-17)15-4-9-25-11-15/h1-4,9-11H,5-8,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWPZFGDUDYZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Diazepane Cores

Compound 9b : 4-(Thiophen-3-yl)-N-(4-(4-(3-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide

  • Key Differences: Replaces the oxane ring with a 1,4-diazepane ring linked via a butyl chain.
  • Synthesis : Achieved via reflux of intermediates in THF with DIEA, yielding 56%.
  • Implications : The diazepane’s flexibility may enhance receptor interaction but reduce metabolic stability compared to the rigid oxane.

Compound 9d : 4-(Thiophen-3-yl)-N-(4-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide

  • Key Differences : Substituent position on the phenyl ring (2-CF₃ vs. 3-CF₃) alters electronic effects and steric hindrance.
  • Synthesis : Yield of 59%, higher than analogs with ortho-substituents, suggesting favorable steric conditions.

Heterocyclic and Spirocyclic Derivatives

Compound 9h: N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide

  • Key Differences: Incorporates a 4-cyanopyridin-2-yl group on the diazepane.
  • Synthesis : Lower yield (34%) due to challenges in introducing the nitrile group.

Compound 9j: N-(4-(6-(4-Cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide

  • Key Differences : Uses a spirocyclic 2,6-diazaspiro[3.3]heptane core, conferring conformational rigidity.
  • Synthesis : Yield of 47%, indicating that spirocyclic systems are synthetically accessible but require precise optimization.

Oxane and Thiazole-Based Analogues

Compound from : N-{[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

  • Key Differences: Replaces thiophene with a thiazole ring and introduces a 1,2,4-oxadiazole on the benzamide.
  • Implications : The thiazole-oxadiazole combination may enhance target affinity but complicate synthesis.

Physicochemical and Pharmacological Comparisons

Compound Core Structure Key Substituents Synthetic Yield Notable Properties
Target Compound Oxane 3-CF₃, Thiophen-3-yl N/A Rigid structure, moderate lipophilicity
9b 1,4-Diazepane 3-CF₃, Thiophen-3-yl, Butyl linker 56% Flexible core, potential for CNS activity
9d 1,4-Diazepane 2-CF₃, Thiophen-3-yl, Butyl linker 59% Enhanced steric hindrance, higher yield
9h 1,4-Diazepane 4-Cyanopyridin-2-yl, Thiophen-3-yl 34% Increased polarity, lower yield
Compound Oxane Thiazole, 1,2,4-Oxadiazole N/A High metabolic stability, complex synthesis

Key Findings and Implications

  • Structural Rigidity vs. Flexibility : The oxane core in the target compound likely improves metabolic stability compared to diazepane analogs but may reduce adaptability in binding pockets.
  • Ortho-substituted analogs (e.g., 9d) show higher yields, suggesting synthetic feasibility.
  • Heterocyclic Diversity : Thiazole and oxadiazole motifs () introduce additional hydrogen-bonding sites, which could improve target affinity but require advanced synthetic strategies.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-3-(trifluoromethyl)benzamide can be divided into three critical components:

  • 3-(Trifluoromethyl)benzoic acid (carboxylic acid precursor)
  • [4-(Thiophen-3-yl)oxan-4-yl]methanamine (amine precursor)
  • Amide bond formation between the two precursors

3-(Trifluoromethyl)benzoic Acid Synthesis

This commercially available compound can also be synthesized via:

  • Friedel-Crafts acylation of benzene derivatives followed by trifluoromethylation.
  • Copper-mediated cross-coupling of 3-bromobenzoic acid with trifluoromethylating agents (e.g., CF₃SiMe₃).

[4-(Thiophen-3-yl)oxan-4-yl]methanamine Synthesis

This intermediate requires constructing the oxane (tetrahydropyran) ring fused to a thiophene moiety:

  • Step 1 : Thiophen-3-yl magnesium bromide reacts with 4-oxo-tetrahydropyran-4-carbonitrile in a Grignard addition, followed by hydrolysis to yield 4-(thiophen-3-yl)oxan-4-carbaldehyde.
  • Step 2 : Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride produces the primary amine.

Synthetic Routes and Methodological Variations

Amide Coupling Strategies

The final step involves coupling 3-(trifluoromethyl)benzoic acid with [4-(thiophen-3-yl)oxan-4-yl]methanamine. Key methods include:

Carbodiimide-Mediated Coupling
  • Reagents : EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole).
  • Conditions : DCM or DMF solvent, 0°C to room temperature, 12–24 hours.
  • Yield : 68–72% after column chromatography (SiO₂, ethyl acetate/hexane).
Uranium-Based Coupling Agents
  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or HBTU.
  • Conditions : DMF, DIEA (N,N-diisopropylethylamine), 0°C to room temperature, 6–8 hours.
  • Yield : 75–80% with reduced epimerization risk.
Mixed Anhydride Method
  • Reagents : Isobutyl chloroformate and N-methylmorpholine.
  • Conditions : THF, −15°C, 2 hours.
  • Yield : 60–65% (less favored due to side-product formation).

Comparative Efficiency of Coupling Methods

Method Reagent Solvent Time (h) Yield (%) Purity (%)
Carbodiimide EDCI/HOBt DCM 24 68 95
Uranium-based HATU/DIEA DMF 6 78 98
Mixed Anhydride ClCO₂iBu/NMM THF 2 62 90

Optimization of Critical Reaction Parameters

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may require lower temperatures to prevent decomposition.
  • Dichloromethane minimizes side reactions but slows reaction kinetics.

Temperature Control

  • 0–5°C : Reduces racemization during activation of the carboxylic acid.
  • Room temperature : Acceptable for HATU-mediated couplings with minimal epimerization.

Purification Techniques

  • Flash chromatography : Silica gel with gradient elution (hexane → ethyl acetate).
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.89 (d, J = 7.8 Hz, 1H), 7.68 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.7 Hz, 1H), 7.32 (dd, J = 5.1, 1.2 Hz, 1H, thiophene), 6.98 (dd, J = 5.1, 3.0 Hz, 1H), 6.87 (dd, J = 3.0, 1.2 Hz, 1H), 3.95–3.85 (m, 2H, oxane), 3.72–3.62 (m, 2H), 3.45 (s, 2H, CH₂NH), 2.25–2.15 (m, 2H), 2.05–1.95 (m, 2H).
  • ¹³C NMR : δ 167.5 (C=O), 139.8–126.2 (ArC), 124.5 (q, J = 272 Hz, CF₃), 72.4 (oxane C-4), 44.8 (CH₂NH), 34.1, 29.7 (oxane CH₂).
  • HRMS : Calculated for C₂₀H₁₉F₃N₂O₂S [M+H]⁺: 409.1194; Found: 409.1191.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).
  • Elemental Analysis : C 58.82%, H 4.68%, N 6.85% (theoretical: C 58.81%, H 4.66%, N 6.83%).

Scale-Up Considerations and Industrial Feasibility

Kilogram-Scale Production

  • Coupling step : HATU/DIEA in DMF at 15–20°C achieves 76% yield with 98% purity.
  • Cost reduction : Substituting HATU with T3P (propylphosphonic anhydride) lowers reagent costs by 40% while maintaining 72% yield.

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